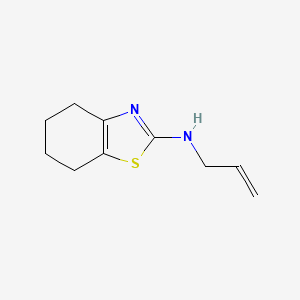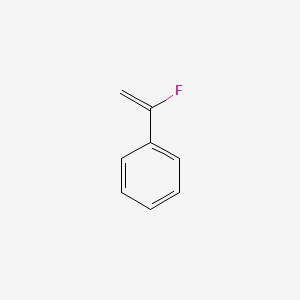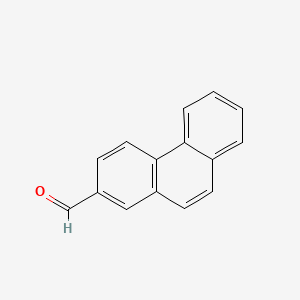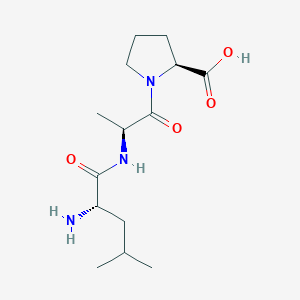
H-Leu-Ala-Pro-OH
Descripción general
Descripción
“H-Leu-Ala-Pro-OH” is a tripeptide composed of the amino acids Leucine (Leu), Alanine (Ala), and Proline (Pro). It has a molecular formula of C14H25N3O4 and a molecular weight of 299.37 .
Physical And Chemical Properties Analysis
The predicted boiling point of “H-Leu-Ala-Pro-OH” is 565.7±50.0 °C, and its predicted density is 1.199±0.06 g/cm3 . It should be stored at -15°C .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Separation
- Studies on amino acids and related compounds have shown significant advancements in peptide synthesis. For instance, a research conducted by Izumiya, Muraoka, and Aoyagi (1971) explored the synthesis and separation of various tripeptides including H-Gly-DL-Ala-L-Val-OH and H-Gly-DL-Ala-L-Leu-OH. They developed a method to determine the amounts of diastereomers in H-Gly-Ala-Leu-OH using an amino acid analyzer, highlighting the importance of these peptides in understanding racemization and peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).
Conformational Analysis of Peptides
- The tertiary structure of peptides like H-Pro-Leu-Gly-NH2 and its analogs has been extensively studied. Ralston, de Coen, and Walter (1974) conducted conformational energy calculations on these peptides, revealing their compact nature and flexibility. This research aids in understanding the structure-function relationship in peptides (Ralston, de Coen, & Walter, 1974).
High-Resolution Solid-State NMR Measurement and Quantum Chemical Calculation
- The study of the stabilization mechanism of α-helix formation in polypeptides containing L-proline residue was conducted by Souma, Shoji, and Kurosu (2008). They analyzed the secondary structure of synthetic polypeptides, enhancing the understanding of polypeptide structures and interactions (Souma, Shoji, & Kurosu, 2008).
Studies on Coumarinic Acid Cyclic Prodrugs of Opioid Peptides
- Research on the stability of oxymethyl-modified coumarinic acid cyclic prodrugs of opioid peptides, including H-Tyr-Ala-Gly-Phe-Leu-OH, has been conducted by Liederer and Borchardt (2005). This study is crucial for understanding the bioconversion and stability of these prodrugs in various biological media, including human plasma (Liederer & Borchardt, 2005).
Peptide-Drug Conjugates
- The development of thrombin receptor ligands, as explored by Feng, Veber, Connolly, Condra, Tang, and Nutt (1995), highlights the application of peptides like H-Pro-Leu-Gly-NH2 in creating potent drug compounds. This research offers insights into designing effective receptor agonists (Feng, Veber, Connolly, Condra, Tang, & Nutt, 1995).
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGXUIQTEZDVHJ-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Ala-Pro-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)
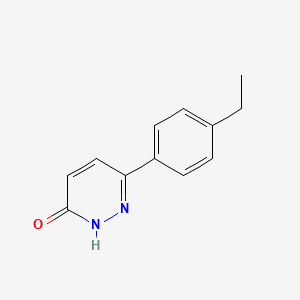
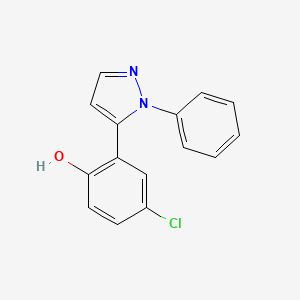
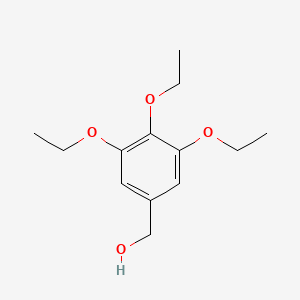
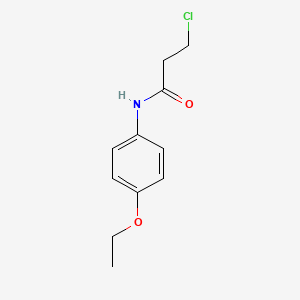

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
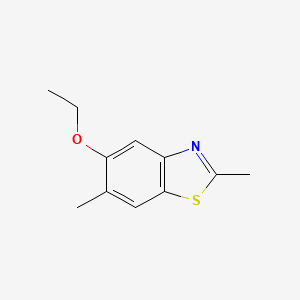
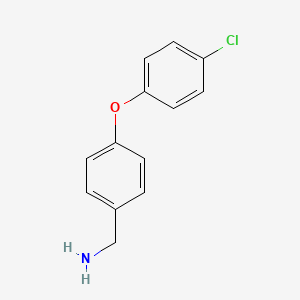
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)
